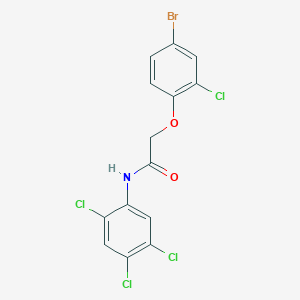
7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reactions that aim to introduce various functional groups into the core structure. For compounds related to the purine family, methods like intramolecular alkylation and reactions with phosphonium salts or phosphorus ylides under phase-transfer catalysis conditions are common. These methodologies facilitate the creation of substituted derivatives with specific chemical functionalities, enhancing their potential utility in further chemical reactions and studies (Šimo, Rybár, & Alföldi, 1998).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, 1H NMR, and HRMS are instrumental in determining the molecular structure of newly synthesized compounds. These techniques allow for the precise determination of spatial arrangements, bond lengths, angles, and the presence of specific functional groups, contributing to a comprehensive understanding of the compound's molecular geometry (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Reactions and Properties
The reactivity of a compound is greatly influenced by its functional groups and molecular structure. For example, the presence of methoxyimino and alkyl groups can lead to various reactions, including [4+2]-cycloadditions and interactions with phosphines, leading to N-substituted derivatives. These reactions not only exemplify the compound's chemical versatility but also its potential for further chemical manipulation (Nicolaides, Awad, Litinas, & Malamidou-Xenikaki, 1996).
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-8-9(2)18-21(10(8)3)14-16-12-11(20(14)6-7-24-5)13(22)17-15(23)19(12)4/h6-7H2,1-5H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFGDJHHBPBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)


![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)